molecular formula C10H16N2O B12933449 1-(1-Methyl-1H-imidazol-2-yl)cyclohexan-1-ol CAS No. 91010-59-2

1-(1-Methyl-1H-imidazol-2-yl)cyclohexan-1-ol

Cat. No.: B12933449
CAS No.: 91010-59-2
M. Wt: 180.25 g/mol
InChI Key: JCNBZIZRABBQRF-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol is a chemical compound that features a cyclohexanol moiety attached to a 1-methyl-1H-imidazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol typically involves the reaction of 1-methyl-1H-imidazole with cyclohexanone under specific conditions. One common method involves the use of a Grignard reagent, where 1-methyl-1H-imidazole is first treated with a suitable Grignard reagent, followed by the addition of cyclohexanone. The reaction is carried out under an inert atmosphere, such as nitrogen, and the product is purified through standard techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various imidazole derivatives with different functional groups.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-imidazol-2-yl)methanol
  • 1-(1-Methyl-1H-imidazol-2-yl)ethanone
  • 1-(1-Methyl-1H-imidazol-2-yl)propane

Comparison: Compared to these similar compounds, 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol is unique due to the presence of the cyclohexanol moiety, which imparts distinct chemical and physical propertiesFor instance, the cyclohexanol group may enhance its ability to interact with certain biological targets, making it more effective in specific applications .

Properties

CAS No.

91010-59-2

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12-8-7-11-9(12)10(13)5-3-2-4-6-10/h7-8,13H,2-6H2,1H3

InChI Key

JCNBZIZRABBQRF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2(CCCCC2)O

Origin of Product

United States

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